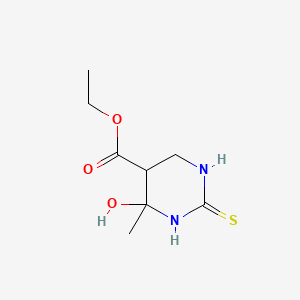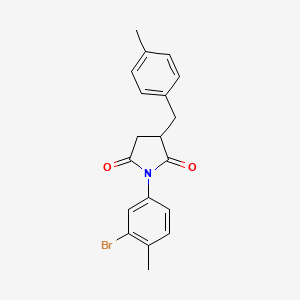![molecular formula C18H18BrNO3 B4303022 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B4303022.png)
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid
描述
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in extracellular matrix degradation. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, especially cancer.
作用机制
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid exerts its inhibitory effect on MMPs by binding to the catalytic zinc ion in the active site of the enzyme. This prevents the enzyme from cleaving its substrate, which is usually a component of the extracellular matrix. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has a broad-spectrum inhibitory activity against various MMPs, but it also exhibits selectivity towards certain MMPs, depending on their structure and substrate specificity.
Biochemical and Physiological Effects:
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the target MMP and the biological context. In cancer cells, 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to inhibit cell migration, invasion, and angiogenesis, which are key processes involved in cancer metastasis. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammatory diseases, 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation.
实验室实验的优点和局限性
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has several advantages as a research tool, including its broad-spectrum inhibitory activity against MMPs, its selectivity towards certain MMPs, and its ability to penetrate cell membranes and tissues. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been used in various in vitro and in vivo experiments to investigate the role of MMPs in different biological processes. However, 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid also has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of the results. Therefore, it is important to use appropriate controls and alternative methods to confirm the specificity and validity of the results obtained with 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid.
未来方向
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. However, there are still many unanswered questions regarding its mechanism of action, selectivity, and toxicity. Future research directions could include the development of more specific and potent MMP inhibitors, the identification of new MMP targets and substrates, and the investigation of the role of MMPs in other biological processes, such as tissue regeneration and aging. Additionally, the use of 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid or other MMP inhibitors in combination with other drugs or therapies could enhance their efficacy and reduce their side effects.
科学研究应用
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been widely used as a research tool to study the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been used to investigate the involvement of MMPs in cancer metastasis, angiogenesis, and invasion. It has also been studied for its potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and atherosclerosis.
属性
IUPAC Name |
2-benzyl-4-(3-bromo-4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12-7-8-15(11-16(12)19)20-17(21)10-14(18(22)23)9-13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIXJHZONLMAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(CC2=CC=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4302941.png)
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302959.png)
![dimethyl 2-amino-5-oxo-7-phenyl-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4302960.png)
![4-(2-methylphenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302963.png)
![4-(2-fluorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302971.png)
![4-(4-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302977.png)
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-4-fluorobenzamide](/img/structure/B4302986.png)
![4,4'-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4302989.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4303008.png)


![3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4303030.png)
![3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303040.png)